molecular formula C15H14F3N3O2S B14756191 N,N-Dimethyl-4-({4-[(trifluoromethyl)sulfonyl]phenyl}diazenyl)aniline CAS No. 1494-76-4

N,N-Dimethyl-4-({4-[(trifluoromethyl)sulfonyl]phenyl}diazenyl)aniline

Cat. No.: B14756191
CAS No.: 1494-76-4
M. Wt: 357.4 g/mol
InChI Key: IJGQNLJLVSZTFN-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[[4-(trifluoromethylsulfonyl)phenyl]diazenyl]aniline is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a trifluoromethylsulfonyl group and a diazenyl linkage, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[[4-(trifluoromethylsulfonyl)phenyl]diazenyl]aniline typically involves the reaction of N,N-dimethylaniline with a diazonium salt derived from 4-(trifluoromethylsulfonyl)aniline. The reaction is carried out under acidic conditions to facilitate the formation of the diazenyl linkage. The process may involve the use of catalysts and specific temperature controls to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency, with stringent control over reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[[4-(trifluoromethylsulfonyl)phenyl]diazenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The trifluoromethylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N,N-dimethyl-4-[[4-(trifluoromethylsulfonyl)phenyl]diazenyl]aniline has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[[4-(trifluoromethylsulfonyl)phenyl]diazenyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylsulfonyl group and diazenyl linkage play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-[[4-(trifluoromethyl)phenyl]diazenyl]aniline
  • N,N-dimethyl-4-[[4-(methylsulfonyl)phenyl]diazenyl]aniline
  • N,N-dimethyl-4-[[4-(chlorosulfonyl)phenyl]diazenyl]aniline

Uniqueness

N,N-dimethyl-4-[[4-(trifluoromethylsulfonyl)phenyl]diazenyl]aniline is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

1494-76-4

Molecular Formula

C15H14F3N3O2S

Molecular Weight

357.4 g/mol

IUPAC Name

N,N-dimethyl-4-[[4-(trifluoromethylsulfonyl)phenyl]diazenyl]aniline

InChI

InChI=1S/C15H14F3N3O2S/c1-21(2)13-7-3-11(4-8-13)19-20-12-5-9-14(10-6-12)24(22,23)15(16,17)18/h3-10H,1-2H3

InChI Key

IJGQNLJLVSZTFN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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